molecular formula C14H12Br2 B14145739 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl CAS No. 90865-68-2

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl

Cat. No.: B14145739
CAS No.: 90865-68-2
M. Wt: 340.05 g/mol
InChI Key: KJPBHWPECBAAAA-UHFFFAOYSA-N
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Description

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl is a brominated biphenyl derivative characterized by two bromine atoms at the 2,2' positions and methyl groups at the 6,6' positions. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing ligands, bioactive molecules, and catalysts. Its rigidity and halogenation pattern influence its reactivity and applications in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90865-68-2

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene

InChI

InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3

InChI Key

KJPBHWPECBAAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 6,6’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biphenyl derivatives with different substituents .

Mechanism of Action

The mechanism by which 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and methyl groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Brominated Biphenyls with Hydroxyl and Methoxy Substituents

Compound : 2,2’-Dihydroxy-3,3’-dimethoxy-5,5’-dimethyl-6,6’-dibromo-1,1’-biphenyl

  • Substituents : Bromine (6,6'), methyl (5,5'), hydroxyl (2,2'), methoxy (3,3').
  • Key Findings: Exhibits antiproliferative and pro-apoptotic activity against malignant melanoma cells (IC₅₀: 10–20 μM), surpassing the activity of the parent compound eugenol . Enantiomers show differential antinociceptive effects in mice, with (aR)-(+)-enantiomer being more potent in reducing acetic acid-induced writhing responses .
  • Comparison : The additional hydroxyl and methoxy groups enhance hydrogen bonding and electron-donating effects, improving bioactivity compared to the target compound’s methyl and bromine substituents.

Schiff Base Ligands Derived from 2,2'-Diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl

Compound : Symmetrical Schiff bases (e.g., derived from salicylaldehyde derivatives).

  • Substituents: Bromine (6,6'), methyl (4,4'), amino (2,2'), and aldehyde-derived groups.
  • Key Findings :
    • Form stable Cu(II), Zn(II), and Fe(II) complexes with antimicrobial activity. For example, Zn complexes inhibit Micrococcus luteus (inhibition zone: 25 mm, comparable to amoxicillin) .
    • DFT studies (B3LYP/6-31G(d)) reveal planar geometries and strong metal-ligand coordination .
  • Comparison: Amino groups enable chelation with metals, broadening applications in catalysis and biomedicine, unlike the non-chelating methyl groups in the target compound.

Binaphthyl Analogues with Bromine Substituents

Compound : 6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene

  • Structure : Binaphthyl backbone with bromine (6,6') and methoxy (2,2').
  • Key Findings: Chiral binaphthyl derivatives are used in asymmetric catalysis. For example, (R)-6,6'-Br₂BINOL-Zr complexes achieve >90% enantiomeric excess in Mannich-type reactions . Rigid binaphthyl backbone enhances stereochemical control compared to biphenyl systems .
  • Comparison : The binaphthyl structure provides greater rigidity and chirality, favoring enantioselective catalysis, whereas the biphenyl system offers conformational flexibility.

Polybrominated Biphenyls with Additional Halogens

Compound : 2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl

  • Substituents : Bromine (2,2',6,6'), methoxy (4,4').
  • Key Findings :
    • Higher bromine content increases molecular weight (568.8 g/mol) and reactivity in Ullmann coupling reactions .
    • Methoxy groups improve solubility in polar solvents compared to fully halogenated analogues.
  • Comparison : Additional bromine atoms enhance electrophilicity but reduce solubility, whereas methyl groups in the target compound balance steric bulk and lipophilicity.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Biological/Catalytic Activity Key Applications References
2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl Br (2,2'), CH₃ (6,6') Intermediate for ligands, drug design Organic synthesis
2,2’-Dihydroxy-3,3’-dimethoxy-5,5’-dimethyl-6,6’-dibromo-1,1’-biphenyl Br (6,6'), CH₃ (5,5'), OH (2,2'), OCH₃ (3,3') Anticancer (IC₅₀: 10–20 μM) Antiproliferative agents
Schiff base ligands (e.g., Zn complexes) Br (6,6'), CH₃ (4,4'), NH₂ (2,2') Antimicrobial (IZD: 25 mm vs. M. luteus) Antimicrobial coatings
6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene Br (6,6'), OCH₃ (2,2') Asymmetric catalysis (ee >90%) Chiral catalysts
2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl Br (2,2',6,6'), OCH₃ (4,4') High reactivity in coupling reactions Polymer synthesis

Key Research Findings and Trends

  • Biological Activity : Bromine atoms enhance bioactivity by increasing electrophilicity and membrane permeability. Hydroxyl and methoxy groups further improve target binding via hydrogen bonding .
  • Catalytic Applications : Binaphthyl derivatives outperform biphenyls in asymmetric catalysis due to rigidity and chiral induction .
  • Structural Flexibility : Biphenyl systems (e.g., Schiff bases) allow modular ligand design for metal coordination, whereas methyl groups in the target compound optimize steric effects without hindering reactivity .

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